Methyl 4-chlorobut-2-ynoate
Overview
Description
Methyl 4-chlorobut-2-ynoate is an organic compound with the molecular formula C5H5ClO2 and a molecular weight of 132.55 g/mol . It is primarily used in organic synthesis and has applications in various scientific experiments, pharmaceutical industries, and other fields. This compound is a derivative of propiolic acid and has several isomers.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-chlorobut-2-ynoate can be synthesized through various methods. One common method involves the esterification of 2-butynoic acid in methanol, which yields the desired compound in about four days with a 67% yield after an aqueous workup . Another method includes a two-step protocol starting with the bromination of propyne gas followed by a palladium-catalyzed carbonylation of the bromopropyne product using carbon monoxide gas in methanol, resulting in a 61% yield over two steps .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis protocols that are high yielding and operationally simple. These methods typically use commercially available starting materials and reagents to produce multi-decagram quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chlorobut-2-ynoate undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different derivatives, although specific conditions and reagents for these reactions are less commonly documented.
Substitution: The compound can undergo substitution reactions, particularly involving the chlorine atom, to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hypervalent iodine, thallium (III) nitrate, and palladium catalysts . Reaction conditions often involve specific temperatures, solvents like methanol, and sometimes the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Scientific Research Applications
Methyl 4-chlorobut-2-ynoate has multiple applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-chlorobut-2-ynoate involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known that the compound can participate in various chemical reactions due to its reactive alkyne and ester functional groups . These interactions can lead to the formation of different products depending on the reaction conditions and reagents used .
Comparison with Similar Compounds
Methyl 4-chlorobut-2-ynoate can be compared with other similar compounds, such as:
Methyl but-2-ynoate: A simpler internal alkyl alkynoate used in numerous methodologies.
Propiolic acid derivatives: Compounds like 4-methoxyphenylpropiolic acid and 4-methoxyphenylpropiolamide, which share similar structural features and reactivity.
Properties
IUPAC Name |
methyl 4-chlorobut-2-ynoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClO2/c1-8-5(7)3-2-4-6/h4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWTVWVBVHSZGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90194482 | |
Record name | Methyl chlorotetrolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90194482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41658-12-2 | |
Record name | Methyl chlorotetrolate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041658122 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl chlorotetrolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90194482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-chlorobut-2-ynoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Methyl 4-chlorobut-2-ynoate interact with nucleotides, and what are the downstream effects on enzyme activity?
A1: this compound reacts with adenine nucleotides (AMP, ADP, and ATP) to form analogues containing an additional chloromethyl-pyrimidone ring fused to the purine base []. This modification significantly impacts the interaction of these nucleotides with various enzymes. For instance, the ADP analogue exhibits an increased Km value and decreased V with pyruvate kinase, suggesting reduced substrate affinity and catalytic efficiency. Conversely, the modified ATP shows a decreased Km and increased V with hexokinase, indicating enhanced binding and activity. Interestingly, while the ATP analogue acts as a substrate for myosin, it leads to irreversible modification of the enzyme []. These findings highlight the significant impact of even subtle chemical modifications on enzyme-nucleotide interactions and downstream biological processes.
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